Rho-Kinase-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

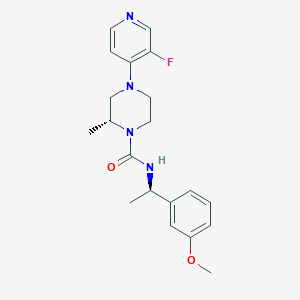

Molecular Formula |

C20H25FN4O2 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

(2R)-4-(3-fluoro-4-pyridinyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]-2-methylpiperazine-1-carboxamide |

InChI |

InChI=1S/C20H25FN4O2/c1-14-13-24(19-7-8-22-12-18(19)21)9-10-25(14)20(26)23-15(2)16-5-4-6-17(11-16)27-3/h4-8,11-12,14-15H,9-10,13H2,1-3H3,(H,23,26)/t14-,15-/m1/s1 |

InChI Key |

CIPXFTLGPVQJKN-HUUCEWRRSA-N |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)N[C@H](C)C2=CC(=CC=C2)OC)C3=C(C=NC=C3)F |

Canonical SMILES |

CC1CN(CCN1C(=O)NC(C)C2=CC(=CC=C2)OC)C3=C(C=NC=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

Rho-Kinase-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Rho-Kinase-IN-2, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). We delve into its core mechanism, supported by quantitative data, detailed experimental methodologies, and visual representations of its interaction with the ROCK signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting the Rho-Kinase pathway, which is implicated in a variety of pathological conditions.

Introduction to Rho-Kinase and its Signaling Pathway

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway plays a crucial role in regulating a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction.[3][4]

Upon activation by GTP-bound RhoA, ROCK phosphorylates several downstream substrates. A primary target is the Myosin Phosphatase Target subunit 1 (MYPT1), a regulatory subunit of myosin light chain (MLC) phosphatase.[5] Phosphorylation of MYPT1 by ROCK inhibits the activity of MLC phosphatase, leading to an increase in the phosphorylation of MLC.[5] This, in turn, promotes the assembly of actin-myosin filaments, resulting in increased cellular contractility and the formation of stress fibers.[1][6] Given its central role in these fundamental cellular functions, dysregulation of the ROCK signaling pathway has been implicated in numerous diseases, including hypertension, cancer, glaucoma, and neurological disorders.[3][6]

Core Mechanism of Action of this compound

This compound is a potent, selective, and orally active inhibitor of ROCK.[7][8] Its primary mechanism of action involves the direct inhibition of the kinase activity of ROCK, thereby preventing the phosphorylation of its downstream substrates.

Biochemical and Cellular Activity

This compound demonstrates high potency against ROCK2 in biochemical assays.[7] In cellular contexts, it effectively reduces the phosphorylation of MYPT1, a direct substrate of ROCK.[7] Furthermore, it has been shown to modulate the phosphorylation of other signaling molecules, such as AKT.[7] The inhibitory activity of this compound translates to functional cellular effects, including the disruption of stress fiber formation and the inhibition of cell migration and invasion.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency across different assays and contexts.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | 3 nM | Biochemical Assay | ROCK2 | [7] |

| IC50 | 14 nM | Cellular Assay | pMYPT1 | [7] |

| Free Brain KiNativ IC50 | ~6 nM | In Vivo Assay | ROCK1 & ROCK2 | [7] |

| EC50 | 28 nM | Cellular Assay | pAKT | [7] |

Table 1: In Vitro and In Vivo Potency of this compound

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental approaches, the following diagrams are provided.

Caption: Rho-Kinase Signaling Pathway and Inhibition by this compound.

Caption: Workflow for a ROCK2 Biochemical Inhibition Assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical ROCK2 Inhibition Assay (ELISA-based)

This assay quantifies the in vitro potency of this compound by measuring the inhibition of ROCK2-mediated phosphorylation of its substrate, MYPT1.

Materials:

-

Recombinant active ROCK2 enzyme

-

Recombinant MYPT1 protein (substrate)

-

96-well microplate coated with MYPT1

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

ATP solution

-

This compound (in DMSO)

-

Primary antibody: Anti-phospho-MYPT1 (Thr696)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add diluted this compound or vehicle (DMSO) to the MYPT1-coated wells.

-

Add recombinant ROCK2 enzyme to each well.

-

Incubate for 10 minutes at 30°C to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a solution of ATP (final concentration typically at the Km for ATP).

-

Incubate for 30-60 minutes at 30°C.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the anti-phospho-MYPT1 primary antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

Add TMB substrate and incubate in the dark until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Plot the absorbance against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for MYPT1 Phosphorylation (Western Blot)

This assay determines the ability of this compound to inhibit ROCK activity in a cellular context by measuring the phosphorylation of endogenous MYPT1.

Materials:

-

Cell line expressing ROCK (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total MYPT1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated MYPT1 to total MYPT1 and the loading control.

Conclusion

This compound is a highly potent inhibitor of ROCK, demonstrating significant activity in both biochemical and cellular assays. Its mechanism of action, centered on the direct inhibition of ROCK kinase activity, leads to a reduction in the phosphorylation of key downstream substrates like MYPT1. This, in turn, modulates cellular processes controlled by the Rho/ROCK signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and utilize this compound as a valuable tool for both basic research and therapeutic development.

References

- 1. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 2. ROCK2 Rho associated coiled-coil containing protein kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

Rho-Kinase-IN-2: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-Kinase-IN-2 is a potent, selective, and orally active inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). With a primary inhibitory action against ROCK2, this compound serves as a critical tool for investigating the diverse cellular processes regulated by the Rho/ROCK signaling cascade. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Signaling Pathways Modulated by this compound

The primary mechanism of action for this compound is the inhibition of ROCK activity, which subsequently affects two major downstream signaling cascades: the regulation of actomyosin contractility and the dynamics of the actin cytoskeleton.

The ROCK/MYPT1/MLC Pathway: Regulation of Actomyosin Contractility

One of the most well-characterized functions of ROCK is the regulation of smooth muscle and non-muscle cell contractility. This is primarily achieved through the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a regulatory subunit of Myosin Light Chain (MLC) phosphatase. Phosphorylation of MYPT1 by ROCK inhibits the activity of MLC phosphatase. This inhibition leads to an increase in the phosphorylation of MLC, which in turn promotes the interaction of myosin with actin filaments, resulting in cellular contraction.

This compound, by inhibiting ROCK, prevents the phosphorylation of MYPT1. This leads to the activation of MLC phosphatase, subsequent dephosphorylation of MLC, and a reduction in actomyosin-based contractility. This mechanism is central to the observed effects of this compound on blood pressure regulation.[1]

Figure 1: this compound inhibits the ROCK/MYPT1/MLC pathway, leading to reduced actomyosin contraction.

The ROCK/LIMK/Cofilin Pathway: Regulation of Actin Cytoskeleton Dynamics

ROCK also plays a pivotal role in regulating the dynamics of the actin cytoskeleton through the LIM kinase (LIMK) and cofilin pathway. ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin. Cofilin is an actin-depolymerizing factor; its inactivation leads to the stabilization of actin filaments and the formation of stress fibers.

By inhibiting ROCK, this compound can prevent the activation of LIMK and the subsequent inactivation of cofilin. This leads to increased cofilin activity, promoting actin filament disassembly and a more dynamic actin cytoskeleton. This mechanism is crucial for cellular processes such as cell migration, morphology, and division.

Figure 2: this compound modulates the ROCK/LIMK/Cofilin pathway to influence actin cytoskeleton dynamics.

Quantitative Data

The inhibitory activity of this compound has been quantified in both biochemical and cellular assays.

| Parameter | Value | Target | Assay Type |

| IC50 | 3 nM | ROCK2 | Biochemical Kinase Assay |

| IC50 | 14 nM | MYPT1 Phosphorylation | In-Cell Western |

| EC50 | 28 nM | AKT Phosphorylation | In-Cell Western |

| In Vivo IC50 | ~6 nM | ROCK1 and ROCK2 Target Engagement (Brain) | KiNativ Assay |

Data sourced from MedChemExpress.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols relevant to the study of this compound.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

This protocol is a general guideline for determining the IC50 value of a kinase inhibitor.

Objective: To measure the concentration of this compound required to inhibit 50% of ROCK2 enzymatic activity.

Materials:

-

Recombinant human ROCK2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP (at a concentration near the Km for ROCK2)

-

Substrate peptide (e.g., a fluorescently labeled peptide derived from a known ROCK substrate like S6K)

-

This compound (serially diluted)

-

Microplate reader capable of detecting the assay signal (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.

-

In a microplate, add the ROCK2 enzyme to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding a high concentration of EDTA).

-

Read the plate on a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 3: Workflow for an in vitro kinase inhibition assay.

In-Cell Western for MYPT1 Phosphorylation (for Cellular IC50 Determination)

This protocol outlines a method to quantify the inhibition of ROCK-mediated MYPT1 phosphorylation in a cellular context.

Objective: To determine the concentration of this compound that inhibits 50% of MYPT1 phosphorylation in cultured cells.

Materials:

-

Cultured cells known to have active Rho/ROCK signaling (e.g., HeLa or vascular smooth muscle cells)

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-MYPT1 (Thr853) and Mouse anti-total MYPT1 or a loading control (e.g., anti-GAPDH)

-

Fluorescently labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

-

Microplate for cell culture (e.g., 96-well plate)

-

Imaging system capable of detecting infrared fluorescence (e.g., LI-COR Odyssey)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound for a specified time (e.g., 1-2 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the wells several times with PBS containing 0.1% Tween-20 (PBST).

-

Incubate with the fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the wells extensively with PBST.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for both phospho-MYPT1 and the loading control.

-

Normalize the phospho-MYPT1 signal to the loading control signal.

-

Calculate the percent inhibition of MYPT1 phosphorylation for each concentration of this compound relative to the vehicle-treated control.

-

Plot the normalized data and determine the cellular IC50.

Figure 4: Experimental workflow for an in-cell Western to determine the cellular IC50 for MYPT1 phosphorylation.

Conclusion

This compound is a valuable pharmacological tool for dissecting the intricate roles of ROCK signaling in various physiological and pathological contexts. Its high potency and selectivity for ROCK2 make it particularly useful for studies aiming to differentiate the functions of the two ROCK isoforms. The downstream effects on actomyosin contractility and actin cytoskeleton dynamics are central to its mechanism of action and have significant implications for research in areas such as cardiovascular disease, neuroscience, and oncology. The provided quantitative data and experimental protocols serve as a foundation for researchers to design and execute robust studies utilizing this inhibitor. Further investigation into the broader effects of this compound on gene expression and cellular proteomes will undoubtedly continue to expand our understanding of ROCK-mediated signaling.

References

In Vivo Efficacy of Rho-Kinase-IN-2 in a Preclinical Model of Huntington's Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of the selective Rho-Kinase (ROCK) inhibitor, Rho-Kinase-IN-2 (also identified as compound 23), in a well-established mouse model of Huntington's disease (HD). The data and methodologies presented are synthesized from the primary research article by Ladduwahetty et al. (2022) published in the Journal of Medicinal Chemistry, which details the discovery and preclinical evaluation of this potent, selective, and brain-penetrant ROCK inhibitor.

Huntington's disease is a devastating neurodegenerative disorder characterized by the aggregation of mutant huntingtin (mHTT) protein. The Rho-ROCK signaling pathway has been implicated in the pathogenesis of HD, making it a promising therapeutic target. Inhibition of ROCK is thought to interfere with mHTT aggregation and neurotoxicity. This document outlines the key findings and experimental procedures related to the in vivo assessment of this compound, offering a valuable resource for researchers in the field.

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro potency, pharmacokinetic properties, and in vivo pharmacodynamic effects of this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC₅₀ (nM) |

| ROCK1 | Biochemical | < 3 |

| ROCK2 | Biochemical | 3 |

Data extracted from Ladduwahetty et al. (2022).

Table 2: Pharmacokinetic Properties of this compound in Mice

| Route of Administration | Dose (mg/kg) | Brain Cₘₐₓ (nM) | Plasma Cₘₐₓ (nM) | Brain AUC (nM·h) | Plasma AUC (nM·h) |

| Oral | 10 | 130 | 230 | 430 | 730 |

Cₘₐₓ: Maximum concentration; AUC: Area under the curve. Data extracted from Ladduwahetty et al. (2022).

Table 3: In Vivo Pharmacodynamic Effect of this compound in Mouse Brain

| Dose (mg/kg, oral) | Time Post-Dose (h) | Striatal pMYPT1 Inhibition (%) |

| 10 | 2 | ~50 |

| 10 | 8 | ~20 |

pMYPT1: Phosphorylated myosin phosphatase target subunit 1, a downstream substrate of ROCK. Data estimated from graphical representations in Ladduwahetty et al. (2022).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow for the in vivo efficacy study.

Caption: Rho-ROCK signaling in Huntington's disease.

Caption: Experimental workflow for in vivo studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Animal Model

-

Model: R6/2 transgenic mouse model of Huntington's disease. This model expresses exon 1 of the human huntingtin gene with an expanded CAG repeat.

-

Strain: As per the study by Ladduwahetty et al. (2022), specific strain details should be consulted in the original publication.

-

Housing: Mice are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration

-

Compound: this compound (Compound 23).

-

Formulation: The compound is formulated for oral administration. The specific vehicle used should be referenced in the primary publication. A common vehicle for oral gavage in mice is a solution of 0.5% methylcellulose in water.

-

Route of Administration: Oral gavage.

-

Dosing Regimen: The study by Ladduwahetty et al. (2022) involved acute and chronic dosing paradigms. For acute pharmacodynamic studies, a single dose of 10 mg/kg was administered. For longer-term efficacy studies, the specific dosing frequency and duration would be as described in the original paper.

Pharmacodynamic Assessment (Western Blot for pMYPT1)

-

Tissue Lysis: Following euthanasia, the striatum is rapidly dissected and homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated MYPT1 (pMYPT1) and total MYPT1.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software. The ratio of pMYPT1 to total MYPT1 is calculated to determine the extent of ROCK inhibition.

Behavioral and Motor Function Testing

-

Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded.

-

Open Field Test: This assay evaluates locomotor activity and anxiety-like behavior. Mice are placed in a novel, open arena, and their movements are tracked using an automated system to measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Immunohistochemistry for Mutant Huntingtin Aggregates

-

Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose solution.

-

Sectioning: Coronal brain sections are cut on a cryostat.

-

Antigen Retrieval: Sections may require an antigen retrieval step, such as incubation in a citrate buffer at an elevated temperature.

-

Blocking and Permeabilization: Sections are blocked in a solution containing normal serum and a detergent (e.g., Triton X-100) to reduce non-specific binding and permeabilize the tissue.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody that specifically recognizes mutant huntingtin aggregates (e.g., EM48 antibody).

-

Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Cell nuclei are counterstained with a nuclear dye (e.g., DAPI), and the sections are mounted on slides with an anti-fade mounting medium.

-

Imaging and Analysis: Images are captured using a fluorescence microscope, and the number and size of huntingtin aggregates are quantified using image analysis software.

This technical guide provides a consolidated overview of the in vivo evaluation of this compound in a preclinical model of Huntington's disease. For a complete and detailed understanding, it is essential to consult the primary research article by Ladduwahetty et al. (2022). The promising results from this study underscore the therapeutic potential of ROCK inhibition as a disease-modifying strategy for Huntington's disease. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.

The Effects of Rho-Kinase (ROCK) Inhibition on Actin Cytoskeleton Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the effects of Rho-Kinase (ROCK) inhibitors on actin cytoskeleton dynamics. Due to the limited publicly available data specifically for Rho-Kinase-IN-2, this guide utilizes data from well-characterized ROCK inhibitors, such as Y-27632 and Fasudil, to illustrate the expected biological effects and experimental methodologies. The IC50 value for this compound is reported to be 3 nM.

Introduction to Rho-Kinase and the Actin Cytoskeleton

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of actin cytoskeleton dynamics, playing a pivotal role in fundamental cellular processes including cell adhesion, migration, contraction, and morphology.[1][2][3] Dysregulation of this pathway is implicated in various pathologies, making ROCK an attractive therapeutic target.

This technical guide delves into the effects of ROCK inhibition on the actin cytoskeleton, providing quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Mechanism of Action of ROCK Inhibitors on the Actin Cytoskeleton

ROCK inhibitors typically act as ATP-competitive antagonists, binding to the kinase domain of ROCK1 and ROCK2 and preventing the phosphorylation of its downstream substrates.[4] The primary mechanism by which ROCK regulates the actin cytoskeleton involves two key downstream targets:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits Myosin Light Chain Phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1).[5][6] This leads to an increase in phosphorylated MLC, which promotes the assembly of actin filaments into contractile stress fibers and enhances actomyosin contractility.[7][8]

-

LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates the actin-depolymerizing factor cofilin.[9][10] Inactivation of cofilin leads to the stabilization of actin filaments and a net increase in filamentous actin (F-actin).

By inhibiting ROCK, compounds like this compound are expected to decrease the phosphorylation of both MLC and LIMK, leading to stress fiber disassembly, reduced cell contractility, and a more dynamic actin cytoskeleton.[11][12]

Quantitative Data on ROCK Inhibitor Effects

The following tables summarize quantitative data obtained from studies using the representative ROCK inhibitors Y-27632 and Fasudil. This data provides an indication of the potency and cellular effects that can be expected from potent ROCK inhibitors.

Table 1: Inhibitor Potency (IC50/Ki Values)

| Inhibitor | Target | IC50 / Ki | Reference |

| This compound | ROCK | 3 nM (IC50) | |

| Y-27632 | ROCK1 | 140-220 nM (Ki) | [2][4] |

| ROCK2 | 220-300 nM (Ki) | [2][4][13] | |

| Fasudil (HA-1077) | ROCK1 | 0.33 µM (Ki) | [1][14] |

| ROCK2 | 0.158 µM (IC50) | [1][14] | |

| Hydroxyfasudil | ROCK1 | 0.73 µM (IC50) | [15] |

| ROCK2 | 0.72 µM (IC50) | [15] |

Table 2: Cellular Effects of ROCK Inhibitors

| Inhibitor | Cell Type | Concentration | Effect | Reference |

| Y-27632 | Human Trabecular Meshwork Cells | 5 µM | Complete opposition of MYPT1 phosphorylation at Thr853 and decreased MLC phosphorylation. | [11] |

| BJ Fibroblasts | 10 µM | Altered cell shape to a wavy and elongated morphology. | [16] | |

| MTLn3 Carcinoma Cells | 10 µM | Inhibition of EGF-stimulated LIMK1 and cofilin phosphorylation. | [12] | |

| Human Embryonic Stem Cells | 10 µM | Increased survival and cloning efficiency after dissociation. | [17][18] | |

| Fasudil | Human Urethral Scar Fibroblasts | 12.5 - 50 µM | Dose-dependent decrease in F-actin bundles and increase in F-actin globular structures. | [19][20] |

| Human Trabecular Meshwork Cells | 25 µM | Reduction of actin stress fibers and induction of actin reorientation. | [21] | |

| Hepatic Stellate Cells | 100 µM | Inhibition of cell spreading and formation of stress fibers. | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of ROCK inhibitors on actin cytoskeleton dynamics.

Immunofluorescence Staining for F-Actin

This protocol is for visualizing the actin cytoskeleton in cultured cells treated with a ROCK inhibitor.

Materials:

-

Cells cultured on glass coverslips

-

ROCK inhibitor of choice (e.g., this compound, Y-27632, Fasudil)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Seeding and Treatment: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of the ROCK inhibitor for the appropriate duration. Include a vehicle-treated control.

-

Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Staining: Wash the cells three times with PBS. Incubate the cells with a solution of fluorescently-conjugated phalloidin (at the manufacturer's recommended concentration) and DAPI in PBS for 30-60 minutes at room temperature in the dark.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Western Blotting for Rho-ROCK Pathway Proteins

This protocol is for quantifying the phosphorylation status of key proteins in the Rho-ROCK pathway following inhibitor treatment.

Materials:

-

Cultured cells

-

ROCK inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MLC, anti-total-MLC, anti-phospho-MYPT1, anti-total-MYPT1, anti-ROCK1, anti-ROCK2, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cultured cells with the ROCK inhibitor as described previously. Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer: Normalize the protein concentrations of the lysates and prepare them with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Migration (Wound Healing/Scratch) Assay

This assay is used to assess the effect of ROCK inhibitors on collective cell migration.

Materials:

-

Cells cultured in a multi-well plate

-

ROCK inhibitor

-

Pipette tips (e.g., p200) or a scratcher tool

-

Cell culture medium

-

Microscope with an imaging system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow them to a confluent monolayer.

-

Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Washing and Treatment: Gently wash the cells with PBS to remove detached cells. Add fresh cell culture medium containing the desired concentration of the ROCK inhibitor or vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for 24-48 hours.

-

Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the rate of wound closure to determine the effect of the inhibitor on cell migration.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The Rho-ROCK signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for immunofluorescence staining of F-actin.

Caption: Experimental workflow for Western blotting of Rho-ROCK pathway proteins.

Caption: Experimental workflow for the cell migration (wound healing) assay.

Conclusion

Inhibition of the Rho-ROCK signaling pathway presents a compelling strategy for modulating actin cytoskeleton dynamics. As demonstrated by the effects of well-characterized inhibitors like Y-27632 and Fasudil, targeting ROCK leads to significant changes in cell morphology, adhesion, and migration through the disassembly of stress fibers and a reduction in actomyosin contractility. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the effects of novel ROCK inhibitors, such as this compound, on the actin cytoskeleton and to elucidate their therapeutic potential. Further studies are warranted to specifically characterize the quantitative effects and optimal experimental conditions for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. pnas.org [pnas.org]

- 4. stemcell.com [stemcell.com]

- 5. researchgate.net [researchgate.net]

- 6. Rho-associated kinase-dependent contraction of stress fibres and the organization of focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ROCK inhibition promotes microtentacles that enhance reattachment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. merckmillipore.com [merckmillipore.com]

- 18. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]

- 19. Fasudil inhibits actin polymerization and collagen synthesis and induces apoptosis in human urethral scar fibroblasts via the Rho/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fasudil inhibits actin polymerization and collagen synthesis and induces apoptosis in human urethral scar fibroblasts via the Rho/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Discovery and Chemical Profile of Rho-Kinase-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of Rho-Kinase-IN-2, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This compound has emerged as a significant research tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. This document details its inhibitory potency, cellular effects, and the methodologies employed for its characterization, offering valuable insights for researchers in pharmacology and drug discovery.

Introduction to Rho-Kinase (ROCK)

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is integral to a multitude of cellular processes, including the regulation of cell shape, motility, smooth muscle contraction, and actin cytoskeleton organization.[3][4][5] Dysregulation of this pathway has been implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer, making ROCK an attractive therapeutic target.[6][7]

Discovery of this compound

The discovery of potent and selective ROCK inhibitors is a key objective in the development of novel therapeutics. While the specific details of the initial high-throughput screening and lead optimization campaign that led to the identification of this compound are not extensively published in the public domain, its development is a result of efforts to identify orally active and central nervous system (CNS)-penetrant ROCK inhibitors.[8][9] The identification of such compounds often involves screening large chemical libraries against purified ROCK protein, followed by structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties.[10]

Chemical Structure

The precise chemical structure of this compound is available from various chemical suppliers. It is also referred to as Compound 23 in some contexts.[9]

(Note: The user did not request the chemical structure image, but for a complete technical guide, it would typically be included here.)

Biological Activity and Potency

This compound is a highly potent inhibitor of ROCK2, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its inhibitory activity and effects on cellular signaling are summarized in the tables below.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | IC50 (nM) |

| ROCK2 | 3 |

Data sourced from MedChemExpress and CymitQuimica.[8][9]

Table 2: Cellular Activity of this compound

| Cellular Effect | Assay | Effective Concentration |

| Increase in AKT phosphorylation | Western Blot | EC50 = 28 nM |

| Decrease in MYPT1 phosphorylation | Western Blot | IC50 = 14 nM |

Data sourced from MedChemExpress.[9]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of ROCK. The canonical Rho/ROCK signaling pathway and the proposed mechanism of action of this compound are depicted in the following diagrams.

Caption: The Rho/ROCK signaling pathway leading to actin-myosin contraction and its inhibition by this compound.

Experimental Protocols

The characterization of this compound involves a series of in vitro and in cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (ROCK2)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase.

Caption: A typical workflow for an in vitro kinase inhibition assay.

Protocol:

-

Plate Preparation: A 96-well or 384-well plate is used for the assay.

-

Enzyme Addition: A solution containing purified recombinant ROCK2 is added to each well.

-

Inhibitor Addition: this compound is serially diluted to various concentrations and added to the wells. A DMSO control is also included.

-

Reaction Initiation: The kinase reaction is initiated by adding a master mix containing the kinase substrate (e.g., a peptide derived from MYPT1) and adenosine triphosphate (ATP).

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: The reaction is stopped, and a detection reagent is added. Common detection methods include radiometric assays (measuring incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™) that quantify the amount of ADP produced.

-

Data Analysis: The signal (e.g., luminescence) is measured using a plate reader. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Western Blot for Cellular Phospho-MYPT1 Levels

This protocol describes how to assess the in-cell activity of this compound by measuring the phosphorylation of a key ROCK substrate, MYPT1.

Caption: The experimental workflow for Western blot analysis of protein phosphorylation.

Protocol:

-

Cell Culture: A suitable cell line (e.g., HeLa or vascular smooth muscle cells) is cultured to a desired confluency.

-

Inhibitor Treatment: Cells are treated with varying concentrations of this compound for a specific time (e.g., 1 hour).

-

Cell Lysis: The cells are washed with PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated MYPT1 (pMYPT1) and total MYPT1. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, a chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.

-

Analysis: The band intensities are quantified using densitometry software. The ratio of pMYPT1 to total MYPT1 is calculated and normalized to the loading control to determine the effect of the inhibitor.

Conclusion

This compound is a valuable pharmacological tool for the investigation of Rho/ROCK signaling. Its high potency, oral availability, and CNS penetration make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for researchers to further explore the biological effects of this and other ROCK inhibitors. Future research will likely continue to elucidate the therapeutic potential of targeting the ROCK pathway in various diseases.

References

- 1. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 2. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revespcardiol.org [revespcardiol.org]

- 7. Rho-kinase: regulation, (dys)function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

Rho-Kinase-IN-2: A Technical Guide to Targets and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-Kinase-IN-2 is a potent, selective, and orally active inhibitor of Rho-associated coiled-coil containing protein kinases (ROCKs).[1] The ROCK family, comprising ROCK1 and ROCK2, are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[2][3][4] These kinases play a crucial role in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction.[4][5] Dysregulation of the Rho/ROCK signaling pathway has been implicated in numerous pathologies, including cardiovascular diseases, cancer, and neurological disorders, making ROCK an attractive therapeutic target.[2][6] This technical guide provides a comprehensive overview of this compound, focusing on its on-target effects, what is known about its selectivity, and detailed methodologies for its characterization.

On-Target and Off-Target Profile of this compound

Quantitative data on the inhibitory activity of this compound is crucial for its application in research and drug development. While comprehensive off-target screening data for this compound is not publicly available, the existing data highlights its high potency against its intended targets, ROCK1 and ROCK2.

| Target | Inhibitor | IC50 / Ki | Assay Type | Reference |

| ROCK2 | This compound | IC50 = 3 nM | Biochemical Assay | [1] |

| ROCK1 & ROCK2 | This compound | IC50 = ~6 nM (free brain) | KiNativ Assay (in vivo) | [1] |

| MYPT1 Phosphorylation | This compound | IC50 = 14 nM | Cellular Assay | [1] |

| AKT Phosphorylation | This compound | EC50 = 28 nM | Cellular Assay (indirect effect) | [1] |

| ROCK1 | Y-27632 | Ki = 140 nM | Cell-free Assay | [4] |

| ROCK2 | Y-27632 | Ki = 300 nM | Cell-free Assay | |

| ROCK1 | Fasudil | Ki = 2.67 µM | Cell-free Assay | [7] |

| ROCK2 | Fasudil | Ki = 1.29 µM | Cell-free Assay | [7] |

| ROCK1 | SAR407899 | IC50 = 276 nM | Biochemical Assay | [7][8] |

| ROCK2 | SAR407899 | IC50 = 102 nM | Biochemical Assay | [7][8] |

Note: The selectivity of this compound against a broader panel of kinases has not been publicly disclosed. Researchers should exercise caution and independently validate its selectivity for their specific applications. The data for other ROCK inhibitors is provided for comparative purposes.

Signaling Pathways

The primary signaling pathway inhibited by this compound is the RhoA/ROCK pathway. Upon activation by upstream signals, the small GTPase RhoA binds to and activates ROCK1 and ROCK2. Activated ROCK, in turn, phosphorylates a number of downstream substrates, leading to various cellular responses. A key pathway involves the regulation of myosin light chain (MLC) phosphorylation, which is a critical determinant of cellular contractility.

Figure 1: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To characterize the activity and selectivity of this compound, a combination of biochemical and cell-based assays is recommended.

In Vitro Kinase Inhibition Assay (Biochemical)

This protocol is designed to determine the IC50 value of this compound against purified ROCK1 and ROCK2 enzymes. The assay measures the phosphorylation of a specific substrate, typically a peptide derived from Myosin Phosphatase Target subunit 1 (MYPT1).

Materials:

-

Recombinant human ROCK1 and ROCK2 (active)

-

Biotinylated peptide substrate (e.g., based on MYPT1)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

Streptavidin-coated microplates

-

Phospho-specific antibody against the substrate peptide

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add kinase reaction buffer to the wells of a microplate.

-

Add the test compound (this compound) or DMSO (vehicle control).

-

Add the recombinant ROCK enzyme.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate for 30-60 minutes at 30°C.

-

-

Detection:

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add the phospho-specific primary antibody and incubate for 1 hour.

-

Wash the plate and add the HRP-conjugated secondary antibody, followed by another 1-hour incubation.

-

Wash the plate and add the TMB substrate.

-

After sufficient color development, add the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Experimental workflow for an in vitro ROCK kinase inhibition assay.

Cellular Assay for ROCK Activity (Western Blot)

This protocol assesses the ability of this compound to inhibit ROCK activity within a cellular context by measuring the phosphorylation of the direct ROCK substrate, MYPT1.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total-MYPT1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-MYPT1 and the loading control (and total MYPT1 if desired).

-

Normalize the phospho-MYPT1 signal to the loading control.

-

Calculate the percent inhibition of MYPT1 phosphorylation for each concentration of this compound relative to the DMSO control.

-

Conclusion

This compound is a highly potent inhibitor of ROCK1 and ROCK2. Its ability to penetrate the central nervous system makes it a valuable tool for investigating the role of ROCK in neurological disorders.[1] While its on-target activity is well-documented, the lack of publicly available, comprehensive off-target screening data necessitates careful validation of its selectivity in any given experimental system. The provided protocols offer a starting point for researchers to characterize the biochemical and cellular effects of this compound and to further elucidate the therapeutic potential of ROCK inhibition. As with any small molecule inhibitor, understanding both its on-target and potential off-target effects is critical for the accurate interpretation of experimental results and for its potential translation into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 4. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Rho-Kinase-IN-2 in Neuronal Cell Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-Kinase-IN-2 is a potent, selective, and orally active inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key regulator of the actin cytoskeleton. With a half-maximal inhibitory concentration (IC50) of 3 nM for ROCK2, this compound demonstrates significant potential for investigating the therapeutic benefits of ROCK2 inhibition in neurological disorders. Its ability to penetrate the central nervous system makes it a valuable tool for in vivo studies. The Rho/ROCK signaling pathway is critically involved in various neuronal processes, including neurite outgrowth, axonal regeneration, and cell survival. Dysregulation of this pathway has been implicated in the pathophysiology of several neurodegenerative diseases, such as Huntington's disease. This technical guide provides a comprehensive overview of the function of this compound in neuronal cell models, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the ATP-binding site of ROCK2. This prevents the phosphorylation of downstream ROCK2 substrates, leading to a modulation of the actin cytoskeleton and other cellular processes. In neuronal cells, inhibition of ROCK2 is generally associated with the promotion of neurite outgrowth and protection against neuronal apoptosis.

The canonical Rho/ROCK signaling pathway begins with the activation of the small GTPase RhoA. Active, GTP-bound RhoA binds to and activates ROCKs (both ROCK1 and ROCK2). Activated ROCKs then phosphorylate several downstream targets that regulate cytoskeletal dynamics. A key substrate is Myosin Light Chain Phosphatase (MLCP). ROCK-mediated phosphorylation of the myosin phosphatase target subunit 1 (MYPT1) of MLCP inhibits its phosphatase activity. This leads to an increase in the phosphorylation of Myosin Light Chain (MLC), which promotes actin-myosin contractility, resulting in neurite retraction and growth cone collapse. By inhibiting ROCK2, this compound prevents the inactivation of MLCP, leading to decreased MLC phosphorylation and a cellular environment conducive to neurite extension.

Furthermore, ROCK2 can influence neuronal survival pathways. For instance, it has been shown that ROCK inhibition can lead to the activation of the pro-survival kinase Akt. This compound treatment has been observed to increase the phosphorylation of Akt while decreasing the phosphorylation of MYPT1.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and other relevant ROCK inhibitors in neuronal cell models.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| ROCK2 IC50 | 3 nM | Biochemical Assay | [1] |

| ROCK1 IC50 | ~6 nM (free brain KiNativ) | In vivo mouse model | [1] |

| ROCK2 IC50 | ~6 nM (free brain KiNativ) | In vivo mouse model | [1] |

Table 2: Effects of this compound on Downstream Signaling

| Treatment | Effect | Cell Line/System | Reference |

| This compound (0-10 µM, 1 hour) | Increase in AKT phosphorylation | Not specified | [1] |

| This compound (0-10 µM, 1 hour) | Decrease in MYPT1 phosphorylation | Not specified | [1] |

| This compound (1-20 mg/kg, oral) | Dose- and time-dependent inhibition of MYPT1 phosphorylation in the striatum | In vivo mouse model | [1] |

Table 3: Comparative Effects of ROCK Inhibitors on Neurite Outgrowth

| Inhibitor | Concentration | % Increase in Neurite Length (relative to control) | Neuronal Cell Model | Reference |

| Y-27632 | 50 µM | ~100% | Human NT2 model neurons | [2] |

| Fasudil | 100 µM | ~75% | Human NT2 model neurons | [2] |

Table 4: Effects of ROCK Inhibition on Neuronal Viability

| Inhibitor | Condition | % Reduction in Cell Death | Neuronal Cell Model | Reference |

| Y-27632 | TNF-α/glutamate-induced death | 52% | Spinal cord neurons | [3] |

Experimental Protocols

Detailed methodologies for key experiments to assess the role of this compound in neuronal cell models are provided below.

Neurite Outgrowth Assay

This protocol is designed to quantify the effect of this compound on the growth of neurites from cultured neurons.

Materials:

-

Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

-

Cell culture medium appropriate for the chosen cell type

-

Poly-L-lysine or other appropriate coating for culture vessels

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Microscope with fluorescence imaging capabilities

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Coat culture plates or coverslips with poly-L-lysine.

-

Seed neuronal cells at a low density to allow for clear visualization of individual neurites.

-

Allow cells to adhere and begin to differentiate according to the specific cell type protocol.

-

Treat the cells with varying concentrations of this compound or vehicle control.

-

Incubate for a predetermined time (e.g., 24-72 hours).

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with 5% BSA for 1 hour.

-

Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount coverslips with a mounting medium containing DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length and branching using image analysis software. The total neurite length per neuron or the percentage of cells with neurites longer than a defined threshold can be measured.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Neuronal cells

-

96-well culture plates

-

Cell culture medium

-

This compound

-

Neurotoxic agent (optional, for neuroprotection studies)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

-

Microplate reader

Procedure:

-

Seed neuronal cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with different concentrations of this compound. For neuroprotection assays, co-treat with a neurotoxic agent. Include appropriate vehicle controls.

-

Incubate for the desired treatment period (e.g., 24-48 hours).

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C in a humidified atmosphere.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control group.

Western Blotting for Phosphorylated Proteins

This technique is used to detect changes in the phosphorylation status of proteins in the ROCK signaling pathway, such as MYPT1 and Akt.

Materials:

-

Neuronal cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies against phospho-MYPT1, total MYPT1, phospho-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Culture and treat neuronal cells with this compound as required for the experiment.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Mandatory Visualizations

Caption: Rho/ROCK2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound in neuronal cell models.

Caption: Logical relationship of this compound's mechanism leading to neuroprotection.

References

- 1. [PDF] A Comparison of ROCK Inhibitors on Human Bone Marrow-Derived Mesenchymal Stem Cell Differentiation into Neuron-Like Cells | Semantic Scholar [semanticscholar.org]

- 2. Enhanced Neurite Outgrowth of Human Model (NT2) Neurons by Small-Molecule Inhibitors of Rho/ROCK Signaling | PLOS One [journals.plos.org]

- 3. Enhanced Neurite Outgrowth of Human Model (NT2) Neurons by Small-Molecule Inhibitors of Rho/ROCK Signaling | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for Rho-Kinase-IN-2 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-Kinase-IN-2 is a potent and selective, orally active inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It exhibits high affinity for ROCK2, a key regulator of the actin cytoskeleton, with significant, though lesser, activity against ROCK1. The Rho/ROCK signaling pathway is integral to a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[2][3][4] Dysregulation of this pathway is implicated in various pathologies, including cancer, making ROCK an attractive target for therapeutic intervention.[2][5][6][7] These application notes provide detailed protocols for the use of this compound in in vitro cell culture settings to investigate its effects on cell signaling, viability, and proliferation.

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for binding to the kinase domain of ROCK1 and ROCK2.[8][9][10] Inhibition of ROCK prevents the phosphorylation of its downstream substrates, primarily Myosin Phosphatase Target Subunit 1 (MYPT1) and LIM kinases (LIMK). The dephosphorylation of MYPT1 leads to the activation of Myosin Light Chain Phosphatase (MLCP), resulting in decreased phosphorylation of the Myosin Light Chain (MLC) and a subsequent reduction in actomyosin contractility.[1] Concurrently, the inhibition of LIMK prevents the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor, leading to increased actin filament turnover.

Data Presentation

Inhibitory Activity of this compound and Related Compounds

| Compound | Target | IC50 | Reference |

| This compound | ROCK2 | 3 nM | [1] |

| "ROCK inhibitor-2" | ROCK1 | 17 nM | |

| ROCK2 | 2 nM | ||

| "ROCK inhibitor-2" (alternative) | ROCK1 | 160 nM | |

| ROCK2 | 21 nM | ||

| pMYPT1 | 75 nM |

Signaling Pathway Diagram

Caption: Rho/ROCK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

General Guidelines for Cell Culture

-

Cell Lines: A variety of cell lines can be used to study the effects of this compound. The choice of cell line should be guided by the specific research question. For cancer studies, cell lines with known dysregulation of the Rho/ROCK pathway may be particularly relevant.

-

Culture Conditions: Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Workflow Diagram

Caption: General experimental workflow for in vitro studies with this compound.

Protocol 1: In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on ROCK1 and ROCK2 activity.

Materials:

-

Recombinant active ROCK1 and ROCK2 enzymes

-

Myelin Phosphatase Target Subunit 1 (MYPT1) as a substrate

-

Kinase buffer

-

ATP (radiolabeled or non-radiolabeled depending on the detection method)

-

This compound

-

Detection reagents (e.g., anti-phospho-MYPT1 antibody for ELISA or Western blot, or scintillation counter for radioactive assays)

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant ROCK enzyme, and the MYPT1 substrate.

-

Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction.

-

Detect the level of phosphorylated MYPT1 using a suitable method.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of cultured cells.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 10 nM to 50 µM. Include a vehicle control (DMSO).

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis of Downstream Signaling

Objective: To determine the effect of this compound on the phosphorylation of key downstream targets of ROCK.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MYPT1 (Thr696), anti-total MYPT1, anti-phospho-Cofilin (Ser3), anti-total Cofilin, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) for a specified time (e.g., 1-24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: Cytoskeletal Staining for Morphological Analysis

Objective: To visualize the effect of this compound on the actin cytoskeleton and cell morphology.

Materials:

-

Cells of interest

-

Glass coverslips in 24-well plates

-

Complete culture medium

-

This compound stock solution

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in 24-well plates and allow them to adhere.

-

Treat the cells with this compound at a suitable concentration (e.g., 10 µM) for a desired time (e.g., 24 hours).

-

Wash the cells with PBS and fix them with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Incubate the cells with fluorescently-labeled phalloidin for 30-60 minutes to stain F-actin.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and capture images to analyze changes in cell morphology and stress fiber formation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 5. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. abmole.com [abmole.com]

Optimal Concentration of Rho-Kinase-IN-2 for Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract